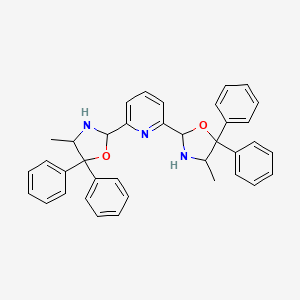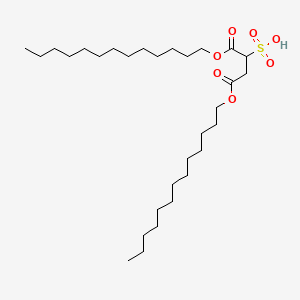
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of pyrazinecarboxamide and is often used in various biochemical and pharmacological studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrazine derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrate hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the dihydrate hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which are useful intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain ion channels and enzymes, thereby affecting cellular processes. The compound binds to the active sites of these targets, blocking their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Amiloride hydrochloride dihydrate: A potassium-sparing diuretic with similar structural features.
3,5-diamino-6-chloropyrazinecarboxamide: A precursor in the synthesis of the compound .
Uniqueness
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide dihydrate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrazonoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13Cl2N7O3 |
|---|---|
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C6H8ClN7O.ClH.2H2O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10;;;/h1H,10H2,(H4,8,9,14)(H,11,12,15);1H;2*1H2 |
Clave InChI |
YBEBOPRGGBHAOZ-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)



![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![(1S,2R,4S)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-yl methylphosphonate](/img/structure/B12514984.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)

